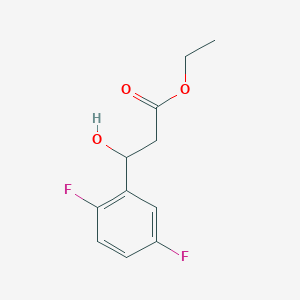![molecular formula C12H16ClNO2 B15334507 (S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group, an oxirane ring, and a phenyl group, making it a versatile intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenyl-1-propanone and ®-2-methyloxirane.
Epoxidation: The ®-2-methyloxirane is prepared through the epoxidation of ®-2-methyl-2-butene using a suitable oxidizing agent like m-chloroperbenzoic acid.
Amination: The (S)-2-amino-3-phenyl-1-propanone is then reacted with the ®-2-methyloxirane under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride may involve:
Large-Scale Epoxidation: Utilizing continuous flow reactors for the epoxidation step to ensure high yield and purity.
Automated Amination: Employing automated systems for the amination reaction to maintain consistent reaction conditions and product quality.
Crystallization: The hydrochloride salt is typically isolated by crystallization from an appropriate solvent, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission and metabolic processes.
Effects: The compound can inhibit or activate certain enzymes, leading to changes in cellular functions and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-phenyl-1-propanone Hydrochloride: Lacks the oxirane ring, making it less versatile in certain synthetic applications.
®-2-Methyloxiran-2-yl-3-phenyl-1-propanone Hydrochloride: The absence of the amino group reduces its reactivity in biological systems.
(S)-2-Amino-1-[(S)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride: The different stereochemistry can lead to variations in biological activity and reactivity.
Uniqueness
(S)-2-Amino-1-[®-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride is unique due to its combination of an amino group, an oxirane ring, and a phenyl group, which provides a versatile platform for various chemical transformations and biological interactions.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-amino-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H |
Clé InChI |
QCAHZJMOQVZWSU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



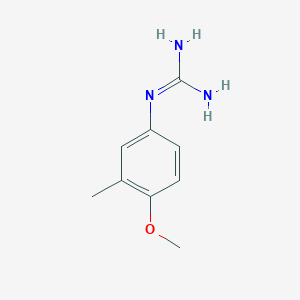

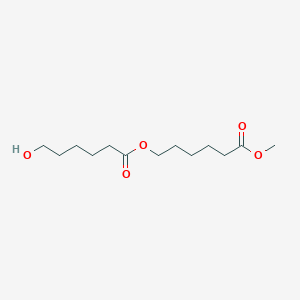
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
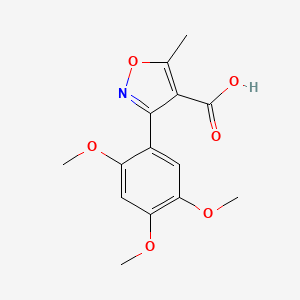
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)

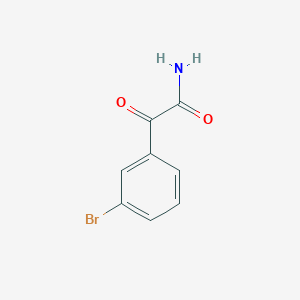
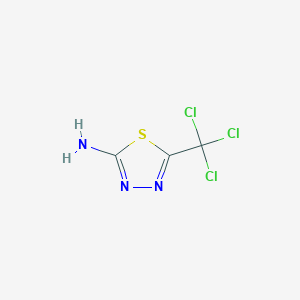
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)


